![molecular formula C9H17ClFN B13051090 2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)
2-Fluoro-8-azaspiro[4.5]decane hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-8-azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of a fluorine atom and an azaspiro structure makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azaspiro[4.5]decane hydrochloride can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
Industrial production of 2-Fluoro-8-azaspiro[4.5]decane hydrochloride typically involves large-scale synthesis using commercially available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-8-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
2-Fluoro-8-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit voltage-gated sodium channels, particularly the Nav1.7 channel, which plays a crucial role in pain signaling . By blocking this channel, the compound can reduce neuronal firing and alleviate pain.
Comparación Con Compuestos Similares
Similar Compounds
- 8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride
- 8-Oxa-2-azaspiro[4.5]decane
- Buspirone Related Compound K
Uniqueness
2-Fluoro-8-azaspiro[4.5]decane hydrochloride stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also imparts unique three-dimensional properties, making it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C9H17ClFN |
|---|---|
Peso molecular |
193.69 g/mol |
Nombre IUPAC |
3-fluoro-8-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C9H16FN.ClH/c10-8-1-2-9(7-8)3-5-11-6-4-9;/h8,11H,1-7H2;1H |
Clave InChI |
JXFSUYGDSIPQIU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNCC2)CC1F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


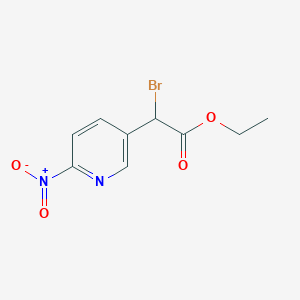
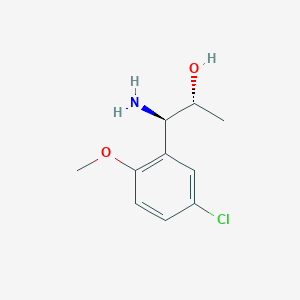







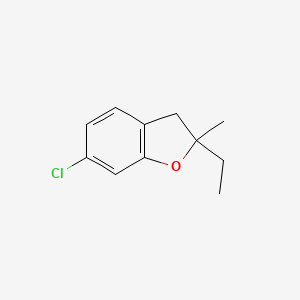
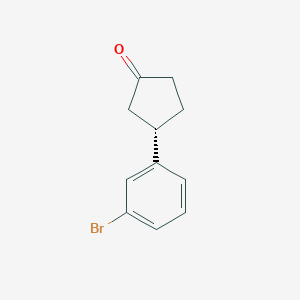
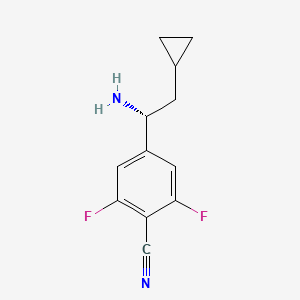
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)

